molecular formula C18H20N4OS B2694557 3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448064-26-3

3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2694557
CAS No.: 1448064-26-3
M. Wt: 340.45
InChI Key: RHWIAVUFTPUKGN-UHFFFAOYSA-N
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Description

3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group attached to a phenyl ring, a thiazole ring, and a piperidine moiety. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This reaction allows for the rapid and sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cancer cell death via caspase-dependent apoptosis . This involves the activation of caspases, which are proteolytic enzymes that play a crucial role in the execution phase of cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole
  • 2-(2-((Pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole
  • 2-(2-(3-Bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole

Uniqueness

Compared to similar compounds, 3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE stands out due to its specific structural features that confer unique chemical reactivity and biological activity. Its combination of a cyano group, thiazole ring, and piperidine moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c19-13-15-3-1-14(2-4-15)5-6-17(23)21-16-7-10-22(11-8-16)18-20-9-12-24-18/h1-4,9,12,16H,5-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWIAVUFTPUKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=C(C=C2)C#N)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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